![molecular formula C12H15N5S B5731516 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol](/img/structure/B5731516.png)
4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol
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Overview
Description
4-(Benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol is a chemical compound that belongs to the class of triazine derivatives. This compound has gained significant attention due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.
Mechanism of Action
The exact mechanism of action of 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol is not fully understood. However, several studies have suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of nucleic acids.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of certain viruses and fungi. In addition, this compound has been reported to possess anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol is its relatively simple synthesis method. This compound can be synthesized under mild conditions and in good yields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol. One direction is the development of more efficient synthesis methods that can yield higher purity products. Another direction is the exploration of the potential applications of this compound in the field of material science, particularly in the development of photocatalysts. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the pharmaceutical industry.
Synthesis Methods
The synthesis of 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol can be achieved by the reaction of 4-amino-6-(dimethylamino)-1,3,5-triazine-2-thiol with benzyl chloride in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yields. Several modifications of this method have been reported in the literature, including the use of different bases and solvents.
Scientific Research Applications
4-(Benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been reported to possess antitumor, antiviral, and antifungal activities. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
In the field of agriculture, 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol has been reported to possess herbicidal activity. It has been shown to inhibit the growth of several weed species, making it a potential candidate for the development of herbicides.
In material science, 4-(benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol has been reported to possess photocatalytic activity. It has been shown to enhance the efficiency of photocatalytic reactions, making it a potential candidate for the development of photocatalysts.
properties
IUPAC Name |
2-(benzylamino)-6-(dimethylamino)-1H-1,3,5-triazine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-17(2)11-14-10(15-12(18)16-11)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,13,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLPDJHIQKPUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=S)N=C(N1)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808685 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Benzylamino)-6-(dimethylamino)-1,3,5-triazine-2-thiol |
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